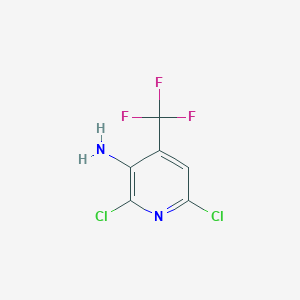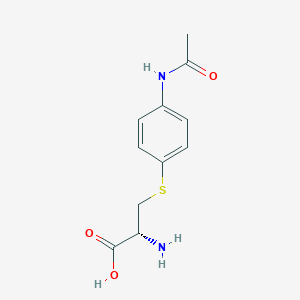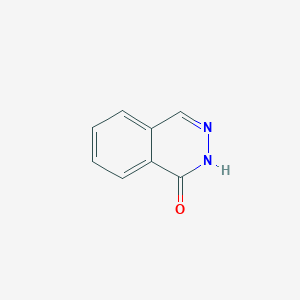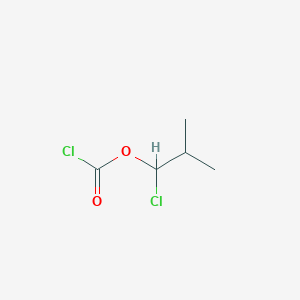
1-Propene, 1,3,3-trichloro-
Vue d'ensemble
Description
1-Propene, 1,3,3-trichloro- is an organic compound with the molecular formula C₃H₃Cl₃ and a molecular weight of 145.415 g/mol . It is also known by other names such as 3,3,3-trichloropropene and 3,3,3-trichloro-1-propene . This compound is characterized by the presence of three chlorine atoms attached to the propene backbone, making it a trichlorinated derivative of propene.
Méthodes De Préparation
The synthesis of 1-Propene, 1,3,3-trichloro- can be achieved through the dehydrochlorination of 1,1,1,3-tetrachloropropane . This reaction typically occurs in the liquid phase at temperatures ranging from 30°C to 50°C . The reaction can be catalyzed by various bases, and the process involves the elimination of hydrogen chloride (HCl) to form the desired trichloropropene product .
Analyse Des Réactions Chimiques
1-Propene, 1,3,3-trichloro- undergoes several types of chemical reactions, including:
Reduction: This compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms in 1-Propene, 1,3,3-trichloro- can be substituted by other nucleophiles, leading to the formation of various substituted propene derivatives.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form different alkenes.
Common reagents used in these reactions include zerovalent zinc for reduction and various bases for dehydrochlorination . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propene, 1,3,3-trichloro- has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of various chlorinated derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Industry: It is used in the manufacture of pesticides, herbicides, and other agrochemicals due to its reactivity and ability to form various derivatives.
Mécanisme D'action
The mechanism of action of 1-Propene, 1,3,3-trichloro- involves its interaction with molecular targets through its reactive chlorine atoms. These chlorine atoms can participate in various chemical reactions, including nucleophilic substitution and elimination, leading to the formation of different products. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Propene, 1,3,3-trichloro- can be compared with other similar compounds such as:
1-Propene, 1,1,3-trichloro-: This compound has a similar structure but with the chlorine atoms positioned differently on the propene backbone.
1-Propene, 1,2,3-trichloro-: This is another trichlorinated derivative of propene with different chlorine atom positions.
The uniqueness of 1-Propene, 1,3,3-trichloro- lies in its specific chlorine atom arrangement, which influences its reactivity and the types of reactions it undergoes.
Propriétés
IUPAC Name |
(E)-1,3,3-trichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZDLNSWZGRDB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067225 | |
| Record name | 1-Propene, 1,3,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26556-03-6 | |
| Record name | 1-Propene, 1,3,3-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026556036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1,3,3-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 1,3,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















